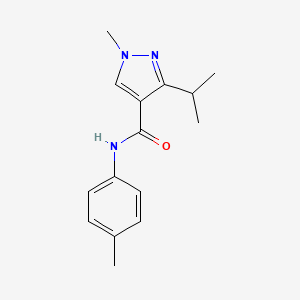
1-methyl-N-(4-methylphenyl)-3-propan-2-ylpyrazole-4-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-methyl-N-(4-methylphenyl)-3-propan-2-ylpyrazole-4-carboxamide, also known as MPPC, is a chemical compound that has been extensively studied for its potential applications in scientific research. MPPC is a pyrazole-based compound that has been shown to have a variety of biochemical and physiological effects, making it a promising tool for researchers in a variety of fields.
Mecanismo De Acción
The mechanism of action of 1-methyl-N-(4-methylphenyl)-3-propan-2-ylpyrazole-4-carboxamide is not well understood, but it is believed to act on a variety of cellular pathways and processes. It has been shown to modulate the activity of various enzymes and receptors, as well as affect the expression of various genes and proteins. Further research is needed to fully understand the mechanism of action of 1-methyl-N-(4-methylphenyl)-3-propan-2-ylpyrazole-4-carboxamide.
Biochemical and Physiological Effects:
1-methyl-N-(4-methylphenyl)-3-propan-2-ylpyrazole-4-carboxamide has been shown to have a variety of biochemical and physiological effects, including anti-inflammatory, antioxidant, and neuroprotective effects. It has also been shown to modulate the activity of various enzymes and receptors, as well as affect the expression of various genes and proteins. These effects make it a promising tool for researchers in a variety of fields.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
1-methyl-N-(4-methylphenyl)-3-propan-2-ylpyrazole-4-carboxamide has several advantages as a tool for scientific research. It is relatively easy to synthesize with high yields and purity, making it a reliable source for researchers. It also has a variety of biochemical and physiological effects, making it a versatile tool for studying various biological processes. However, there are also some limitations to the use of 1-methyl-N-(4-methylphenyl)-3-propan-2-ylpyrazole-4-carboxamide in lab experiments. For example, its mechanism of action is not well understood, which can make it difficult to interpret experimental results.
Direcciones Futuras
There are several future directions for research on 1-methyl-N-(4-methylphenyl)-3-propan-2-ylpyrazole-4-carboxamide. One promising area of research is its potential as a therapeutic agent for the treatment of various diseases and conditions. It has been shown to have anti-inflammatory, antioxidant, and neuroprotective effects, which could make it a promising tool for the treatment of diseases such as Alzheimer's and Parkinson's. Another area of research is its potential as a research tool for studying various biological processes. Further research is needed to fully understand the mechanism of action of 1-methyl-N-(4-methylphenyl)-3-propan-2-ylpyrazole-4-carboxamide and its potential applications in scientific research.
Métodos De Síntesis
1-methyl-N-(4-methylphenyl)-3-propan-2-ylpyrazole-4-carboxamide can be synthesized using a variety of methods, including the reaction of 4-methylbenzoyl chloride with an appropriate amine, followed by cyclization with hydrazine. This method has been used to produce 1-methyl-N-(4-methylphenyl)-3-propan-2-ylpyrazole-4-carboxamide with high yields and purity, making it a reliable source for scientific research.
Aplicaciones Científicas De Investigación
1-methyl-N-(4-methylphenyl)-3-propan-2-ylpyrazole-4-carboxamide has been studied extensively for its potential applications in scientific research. It has been shown to have a variety of biochemical and physiological effects, making it a promising tool for researchers in a variety of fields. Some of the most promising applications of 1-methyl-N-(4-methylphenyl)-3-propan-2-ylpyrazole-4-carboxamide include its potential as a therapeutic agent for the treatment of various diseases and conditions, as well as its use as a research tool for studying various biological processes.
Propiedades
IUPAC Name |
1-methyl-N-(4-methylphenyl)-3-propan-2-ylpyrazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19N3O/c1-10(2)14-13(9-18(4)17-14)15(19)16-12-7-5-11(3)6-8-12/h5-10H,1-4H3,(H,16,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OFEUKXRQQMAWDR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)C2=CN(N=C2C(C)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-methyl-N-(4-methylphenyl)-3-propan-2-ylpyrazole-4-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Cyclopropyl-[4-(2,4-dimethylbenzoyl)piperazin-1-yl]methanone](/img/structure/B7514112.png)

![(E)-5-[2-chloro-5-(2-oxopyrrolidin-1-yl)anilino]-5-oxopent-2-enoic acid](/img/structure/B7514128.png)
![2,3,4a,5,6,7,8,8a-Octahydrobenzo[b][1,4]oxazin-4-yl-(4-ethoxyphenyl)methanone](/img/structure/B7514132.png)
![2-Methyl-3-[2-(2-methylpiperidin-1-yl)-2-oxoethyl]quinazolin-4-one](/img/structure/B7514149.png)
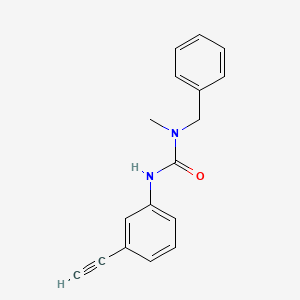
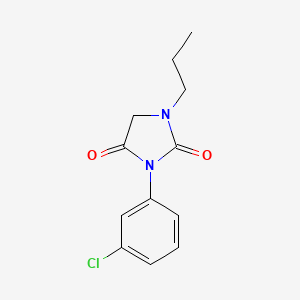
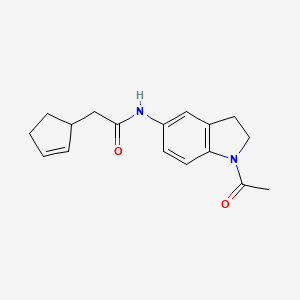
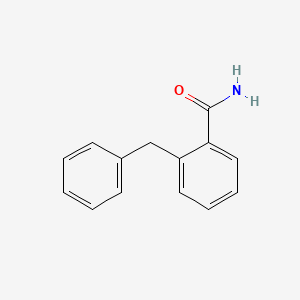
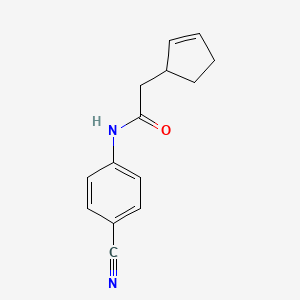
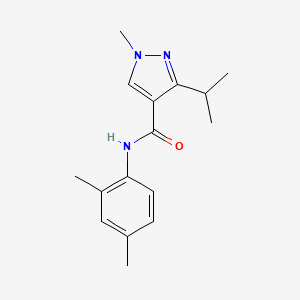
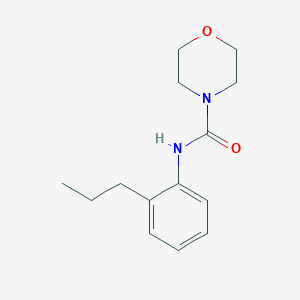
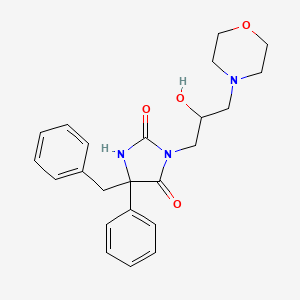
![N-[2-(dimethylamino)phenyl]morpholine-4-carboxamide](/img/structure/B7514209.png)